molecular formula C9H18FNO3 B6238017 tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate CAS No. 1781642-19-0

tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate

Cat. No.: B6238017
CAS No.: 1781642-19-0
M. Wt: 207.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a fluorinated hydroxyalkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated hydroxyalkyl precursor. One common method includes the use of a fluorinated alcohol, such as 2-fluoro-3-hydroxy-2-methylpropanol, which reacts with tert-butyl isocyanate under controlled conditions to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Common reducing agents include NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in a variety of substituted carbamates.

Scientific Research Applications

tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may be explored for its potential pharmacological properties, including as a prodrug or a protective group in drug design.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, while the carbamate group can act as a protective moiety, modulating the compound’s reactivity and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(2-hydroxyethyl)carbamate
  • tert-butyl N-(2-fluoroethyl)carbamate
  • tert-butyl N-(3-hydroxypropyl)carbamate

Uniqueness

tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate is unique due to the presence of both a fluorine atom and a hydroxy group on the same carbon chain. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1781642-19-0

Molecular Formula

C9H18FNO3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.